Pulrodemstat is classified as an epigenetic drug, specifically targeting lysine-specific demethylases. It is part of a broader class of small molecule inhibitors that are being investigated for their potential therapeutic applications in oncology, particularly in cancers where LSD1 is implicated in tumor progression and metastasis. The compound is synthesized through various chemical methods that ensure high purity and bioavailability.
The synthesis of Pulrodemstat involves several key steps that typically include:
The exact synthetic route can vary based on the specific laboratory protocols but generally follows established organic synthesis methodologies.
Pulrodemstat has a well-defined molecular structure characterized by specific functional groups that confer its inhibitory properties on LSD1. The molecular formula, molecular weight, and structural features are critical for understanding its interaction with the target enzyme.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate the binding interactions with LSD1.
Pulrodemstat primarily engages in reversible inhibition of LSD1 through non-covalent interactions. The key reactions involved include:
Quantitative assays are performed to determine the inhibitory potency (IC50 values), which indicate the concentration required to achieve 50% inhibition of LSD1 activity.
The mechanism by which Pulrodemstat exerts its effects involves several steps:
Data from biochemical assays confirm that Pulrodemstat operates as a reversible inhibitor with high selectivity for LSD1 over other related enzymes.
Pulrodemstat exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate dosage forms and routes of administration in clinical settings.
Pulrodemstat has significant potential applications in various scientific fields:
Head and neck squamous cell carcinoma (HNSCC) ranks among the most aggressive malignancies worldwide, characterized by high recurrence rates, metastatic potential, and poor five-year survival outcomes. Conventional first-line treatments—primarily platinum-based chemotherapy (e.g., cisplatin) and radiotherapy—exhibit limited efficacy due to intrinsic and acquired resistance mechanisms. Chemotherapy’s non-selective cytotoxicity causes systemic toxicity, while tumor heterogeneity and immunosuppressive microenvironments further diminish therapeutic responses [1]. The Cancer Genome Atlas (TCGA) analyses reveal widespread epigenetic alterations in HNSCC, including aberrant DNA methylation and histone modifications, which drive oncogene activation and tumor suppressor silencing. These alterations contribute to chemotherapy resistance by enhancing DNA repair mechanisms (e.g., BRCA1 upregulation) and anti-apoptotic signaling [1] [10]. Consequently, over 50% of advanced HNSCC patients experience recurrence within two years, underscoring the need for molecularly targeted therapies [1].
Table 1: KDM1A/LSD1 Expression and Clinical Correlations in HNSCC
Cancer Type | KDM1A Overexpression | Correlation with Prognosis | Functional Role |
---|---|---|---|
HNSCC | 70-80% of tumors | Reduced overall survival (HR = 2.1) | Proliferation, DNA repair |
Liver Cancer | 65% of tumors | Shorter PFS (p = 3.2 × 10⁻³) | PI3K/AKT activation |
AML | >90% of cases | ORR: 81% with inhibitors | Blocked differentiation |
Data derived from TCGA analyses and clinical cohorts [1] [5] [8].
Histone demethylases regulate chromatin accessibility by removing methyl groups from lysine residues on histone tails, thereby modulating transcriptional activity. Lysine-Specific Demethylase 1A (KDM1A/LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme, demethylates mono- and dimethylated H3K4 (H3K4me1/2) and H3K9 (H3K9me1/2). In HNSCC, KDM1A is overexpressed and functions as a transcriptional co-activator or co-repressor depending on cellular context:
Table 2: Epigenetic Crosstalk in HNSCC Pathogenesis
Epigenetic Mechanism | Target | Biological Consequence |
---|---|---|
DNA hypomethylation (TET3) | KDM1A promoter | KDM1A overexpression |
H3K4me2 demethylation (KDM1A) | Tumor suppressor promoters | Gene silencing |
H3K9me2 demethylation (KDM1A) | Oncogene promoters | Enhanced DNA repair and replication |
Integrated from functional studies in HNSCC models [1] [7].
KDM1A represents a compelling therapeutic target in HNSCC due to its dual role as an epigenetic modifier and a signaling node. Key rationales include:
Pulrodemstat (CC-90011) exemplifies a next-generation KDM1A inhibitor with high selectivity (IC₅₀ = 0.25 nM) and reversible binding. It demonstrates potent anti-HNSCC activity in vitro:
Table 3: Preclinical Efficacy of Pulrodemstat in HNSCC Models
Cell Line | Pulrodemstat IC₅₀ (µM) | 5-Fu IC₅₀ (µM) | Migration Inhibition (%) | Apoptosis Induction (%) |
---|---|---|---|---|
Cal-27 | 0.8 | 5.2 | 75% | 58% |
SCC-9 | 1.2 | 15.1 | 82% | 42% |
FaDu | 1.0 | 8.3 | 68% | 51% |
Data from high-throughput screening and functional validation [1] [6].
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